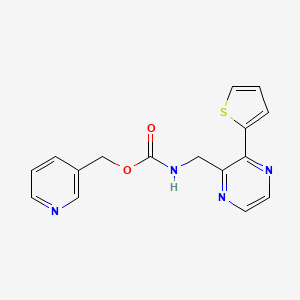

Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate

Description

Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a pyridine ring linked via a carbamate bridge to a pyrazine moiety substituted with a thiophen group. The carbamate group (-O-C(=O)-N-) serves as a flexible linker, enabling conformational adaptability that may influence binding to biological targets.

Properties

IUPAC Name |

pyridin-3-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(22-11-12-3-1-5-17-9-12)20-10-13-15(19-7-6-18-13)14-4-2-8-23-14/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQBUJOKGFDOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyridine ring, a thiophene ring, and a pyrazine ring, making it a member of the diverse class of heterocyclic compounds. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridine Derivative : Starting from a pyridine precursor, functional groups are introduced via halogenation or nitration.

- Synthesis of the Pyrazine Derivative : This is achieved through cyclization reactions involving diamines and dicarbonyl compounds.

- Coupling Reactions : The pyridine and pyrazine derivatives are coupled using palladium catalysts in cross-coupling reactions.

- Introduction of the Thiophene Ring : This is accomplished through reactions such as Stille or Suzuki coupling.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve:

- Inhibition of Cell Proliferation : Similar compounds have shown to prevent cancer cell growth by inducing apoptosis (programmed cell death) in models like HeLa cells.

- Targeting Specific Pathways : The interactions with proteins involved in cell signaling pathways can lead to reduced tumor growth and metastasis.

A comparative analysis of related compounds indicates that modifications in their structure can enhance biological activity. For instance, substituents on the aromatic rings can significantly influence their efficacy against cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression.

- Receptor Modulation : It could modulate receptors that play critical roles in cell proliferation and survival.

- Induction of Apoptosis : By triggering apoptotic pathways, it can effectively reduce the viability of cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit IC50 values lower than established anticancer drugs like sorafenib, indicating superior potency.

- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, such as the presence of specific functional groups that improve binding affinity to target proteins.

- In Silico Studies : Molecular docking studies suggest strong binding interactions between the compound and its biological targets, supporting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous carbamates and heterocyclic derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| Pyridin-3-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate | Pyridine, pyrazine, thiophen, carbamate linker | ~343.4 (estimated) | Agrochemicals, drug discovery |

| Barban (4-chloro-2-butynyl (3-chlorophenyl)carbamate) | Chlorophenyl, alkyne, carbamate | 258.1 | Herbicide |

| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | Pyridine, tert-butyl, carbamate | 226.2 | Pharmaceutical intermediates |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine, thietane, thioether | 316.4 | Synthetic intermediate |

Key Insights

Heterocyclic Diversity: The target compound uniquely combines pyridine, pyrazine, and thiophen rings. In contrast, barban (a herbicide) uses a chlorophenyl group and alkyne chain, emphasizing electrophilic reactivity for pesticidal activity .

Carbamate linkers in barban and the target compound differ in substituent electronic effects: chlorophenyl (electron-withdrawing) vs. thiophen-pyrazine (electron-rich), altering reactivity and target affinity .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~343.4 g/mol) compared to simpler carbamates like tert-butyl derivatives (~226.2 g/mol) may reduce aqueous solubility, necessitating formulation adjustments for practical use .

Synthetic Relevance :

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate demonstrates the use of thioether and thietane groups in synthesis, whereas the target compound’s pyrazine-thiophen system may require specialized coupling strategies .

Research Implications

- Agrochemical Potential: The thiophen-pyrazine motif in the target compound could enhance binding to insecticidal targets (e.g., acetylcholinesterase), similar to carbamate pesticides like barban but with improved selectivity due to aromatic interactions .

- Drug Discovery: The pyridine-pyrazine scaffold is underutilized in medicinal chemistry; its exploration could yield novel kinase inhibitors or antimicrobial agents, leveraging the carbamate’s hydrolytic stability .

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methylene/methine groups in the pyrazine and thiophene rings. Aromatic protons in pyridine (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm) should show distinct splitting patterns .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error to validate the carbamate linkage.

- Crystallography :

- Use SHELXL for structure refinement. Key parameters:

| Parameter | Value |

|---|---|

| R-factor | <0.05 for high-resolution data |

| Twin fraction | Refine using HKLF5 if twinning is detected . |

How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Advanced Research Question

- DFT Applications :

- Docking studies : Model interactions with biological targets (e.g., kinases) using PyMOL or AutoDock, leveraging the thiophene group’s π-stacking potential .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from:

- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity. Impurities like hydrolyzed carbamates (e.g., free amines) can skew bioassay results .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme inhibition assays, validate IC₅₀ values using a positive control (e.g., staurosporine for kinases) .

What strategies improve the yield of heterocyclic integration (e.g., thiophene-pyrazine coupling)?

Advanced Research Question

- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki couplings, with K₂CO₃ as a base in dioxane/water (4:1) at 80°C .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

- Protecting groups : Temporarily mask the pyridine nitrogen with Boc groups to prevent unwanted coordination during metal-catalyzed steps .

How should researchers handle purification challenges, particularly carbamate stability during chromatography?

Advanced Research Question

- Solvent selection : Avoid protic solvents (e.g., MeOH) to prevent carbamate hydrolysis. Use ethyl acetate/hexane gradients for silica gel chromatography .

- Low-temperature crystallization : Recrystallize from dichloromethane/hexane at −20°C to isolate stable polymorphs.

- Intermediate stabilization : Generate sulfinyldimethane co-crystals to enhance stability during purification, as demonstrated in carbamate refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.